molecular formula C13H17NO2 B7473199 1-(Azetidin-1-yl)-2-(2,5-dimethylphenoxy)ethanone

1-(Azetidin-1-yl)-2-(2,5-dimethylphenoxy)ethanone

Cat. No. B7473199
M. Wt: 219.28 g/mol
InChI Key: CFOATRVPWXSTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(2,5-dimethylphenoxy)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it a valuable tool for scientific research.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenoxy)ethanone is not well understood. However, studies have shown that this compound can interact with various biological targets, including enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that 1-(Azetidin-1-yl)-2-(2,5-dimethylphenoxy)ethanone can have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Azetidin-1-yl)-2-(2,5-dimethylphenoxy)ethanone in lab experiments is its unique properties, which make it a valuable tool for scientific research. However, this compound also has some limitations, including its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for research on 1-(Azetidin-1-yl)-2-(2,5-dimethylphenoxy)ethanone. One area of research could focus on the development of new synthetic methods for this compound, which could lead to the synthesis of new derivatives with unique properties. Another area of research could be the investigation of the biological targets of this compound, which could lead to the development of new drugs and other bioactive molecules. Additionally, further studies could be conducted to evaluate the potential toxicity and safety of this compound for various applications.

Synthesis Methods

The synthesis of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenoxy)ethanone involves a series of chemical reactions, starting with the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with phosgene and azetidine to produce 1-(Azetidin-1-yl)-2-(2,5-dimethylphenoxy)ethanone.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(2,5-dimethylphenoxy)ethanone has been extensively used in scientific research due to its unique properties. This compound has been used as a building block for the synthesis of various compounds, including drugs and other bioactive molecules.

properties

IUPAC Name

1-(azetidin-1-yl)-2-(2,5-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-4-5-11(2)12(8-10)16-9-13(15)14-6-3-7-14/h4-5,8H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOATRVPWXSTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-1-yl)-2-(2,5-dimethylphenoxy)ethanone

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